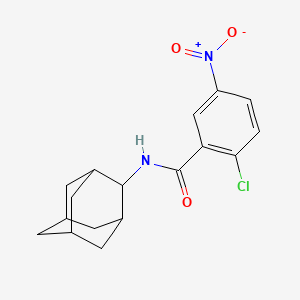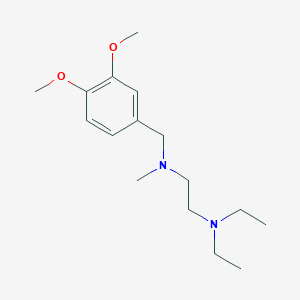
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine, also known as clophedianol, is a chemical compound that belongs to the family of ethanolamines. It was first synthesized in the 1950s and has been used as an antitussive agent in some countries. The compound has also shown potential as a research tool due to its unique properties.
作用机制
The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood. However, it is believed to act as a sigma receptor agonist. Sigma receptors are located in various parts of the body, including the central nervous system, and are involved in various cellular processes. Activation of sigma receptors by 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may lead to the sedative and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects
Clophedianol has been shown to have sedative, anxiolytic, and analgesic effects in animal models. It has also been shown to have muscle relaxant effects. These effects are likely due to the compound's activity as a sigma receptor agonist. In addition, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have antitussive effects, making it a potential candidate for the treatment of cough.
实验室实验的优点和局限性
One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its high affinity for sigma receptors. This makes it a useful tool for studying these receptors and their role in various cellular processes. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to have sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management.
One limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in lab experiments is its relatively low yield during synthesis. This makes it more expensive to produce compared to other research tools. Additionally, the exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine is not fully understood, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. One area of interest is the study of sigma receptors and their role in various cellular processes. Clophedianol may be a useful tool for studying these receptors and their potential as drug targets.
Another potential area of research is the development of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine analogs with improved properties. For example, analogs with higher affinity for sigma receptors or improved pharmacokinetic properties may be developed.
Finally, the antitussive effects of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine may be further studied to determine its potential as a cough suppressant. This may involve the development of new formulations or the testing of 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine in clinical trials.
Conclusion
Clophedianol is a unique chemical compound with potential as a research tool in various scientific fields. Its high affinity for sigma receptors and sedative, anxiolytic, and analgesic effects make it a potential candidate for the treatment of anxiety disorders and as an adjuvant therapy for pain management. While there are limitations to its use in lab experiments, there are several potential future directions for research involving 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine.
合成方法
Clophedianol can be synthesized through a multi-step process starting from 2-chloro-4,6-dimethylphenol. The first step involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine to form 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine. The overall yield of this process is around 40%.
科学研究应用
Clophedianol has shown potential as a research tool in various scientific fields. It has been used as a ligand in receptor binding studies, particularly in the study of sigma receptors. Sigma receptors are a class of proteins that are involved in various cellular processes, including pain perception, inflammation, and addiction. Clophedianol has been shown to bind to sigma receptors with high affinity, making it a useful tool for studying these receptors.
Clophedianol has also been used in the study of the central nervous system. It has been shown to have sedative and anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine has been shown to enhance the analgesic effects of opioids, making it a potential adjuvant therapy for pain management.
属性
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-14-12(4)9-11(3)10-13(14)15/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHSEIBVKNNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)




![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)
![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)